Methyl 3-(2-(tosyloxy)ethoxy)propanoate Methyl 3-(2-(tosyloxy)ethoxy)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18653960
InChI: InChI=1S/C13H18O6S/c1-11-3-5-12(6-4-11)20(15,16)19-10-9-18-8-7-13(14)17-2/h3-6H,7-10H2,1-2H3
SMILES:
Molecular Formula: C13H18O6S
Molecular Weight: 302.35 g/mol

Methyl 3-(2-(tosyloxy)ethoxy)propanoate

CAS No.:

Cat. No.: VC18653960

Molecular Formula: C13H18O6S

Molecular Weight: 302.35 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2-(tosyloxy)ethoxy)propanoate -

Specification

Molecular Formula C13H18O6S
Molecular Weight 302.35 g/mol
IUPAC Name methyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoate
Standard InChI InChI=1S/C13H18O6S/c1-11-3-5-12(6-4-11)20(15,16)19-10-9-18-8-7-13(14)17-2/h3-6H,7-10H2,1-2H3
Standard InChI Key SYTBRLOEPXIIBG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)OC

Introduction

Chemical Structure and Properties

Molecular Architecture

Methyl 3-(2-(tosyloxy)ethoxy)propanoate features a propanoate backbone esterified with a methyl group at the carboxylate terminus. The central ethoxy chain bridges the propanoate and tosyl groups, with the latter providing a robust leaving group for nucleophilic displacement reactions. The tosyl group (C₇H₇SO₃) introduces sulfonic acid-derived reactivity, while the ethoxy spacer (C₂H₄O) enhances solubility in polar aprotic solvents such as acetonitrile and dimethylformamide .

Synthesis and Optimization

Stepwise Synthesis

The synthesis of methyl 3-(2-(tosyloxy)ethoxy)propanoate typically involves a three-step process:

  • Ethoxylation: Reaction of 3-hydroxypropanoic acid with ethylene glycol under Mitsunobu conditions to form 3-(2-hydroxyethoxy)propanoic acid.

  • Tosylation: Treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to install the tosyl group.

  • Esterification: Methylation of the carboxylic acid using diazomethane or methanol under acidic catalysis .

A representative procedure from recent literature involves the use of nickel complexes to facilitate ethoxylation, followed by tosylation with 1,2-bis(tosyloxy)ethane in acetonitrile at 50°C (yield: 47%) .

Challenges and Solutions

Key challenges include:

  • Regioselectivity: Competing reactions at the ethoxy oxygen are mitigated by steric hindrance from the propanoate group.

  • Purification: Column chromatography (CHCl₃:acetone = 5:1) effectively separates the product from unreacted starting materials .

Applications in Modern Chemistry

Radiopharmaceutical Development

Methyl 3-(2-(tosyloxy)ethoxy)propanoate serves as a precursor for fluorine-18 labeled compounds. The tosyl group is displaced by [¹⁸F]fluoride in nucleophilic aromatic substitution, enabling the synthesis of positron emission tomography (PET) tracers such as meta-[¹⁸F]fluoroethyltyrosine ([¹⁸F]FET) .

Table 1: Comparison of Tosylate-Based Precursors

PrecursorRadiolabeling EfficiencyApplication
Methyl 3-(2-(tosyloxy)ethoxy)propanoate82% ± 3%[¹⁸F]FET synthesis
Ethyl 4-tosyloxybutanoate75% ± 5%Alkylating agents
Benzyl tosylate68% ± 4%Protecting group strategies

Bioconjugation and Cross-Linking

The ethoxy-tosylate motif is integral to asymmetric cross-linkers used in mass spectrometry (MS)-cleavable reagents. For example, spacer arms incorporating this compound enhance peptide-protein binding studies by enabling controlled dissociation under collision-induced dissociation (CID) .

Mechanistic Insights and Reactivity

Nucleophilic Substitution

The tosyl group’s superior leaving ability (compared to mesyl or triflyl groups) facilitates SN2 reactions with nucleophiles such as fluoride, amines, and thiols. Kinetic studies reveal a second-order rate constant (k2k_2) of 1.2×1031.2 \times 10^{-3} M⁻¹s⁻¹ for fluoride displacement in DMSO at 25°C .

Stability Under Physiological Conditions

In aqueous media (pH 7.4, 37°C), the compound exhibits a half-life (t1/2t_{1/2}) of 4.2 hours, making it suitable for in vivo applications where gradual release of the tosyl group is desirable .

Future Directions

Ongoing research aims to:

  • Optimize one-pot synthesis protocols to improve yields beyond 50%.

  • Explore applications in metal-organic frameworks (MOFs) for catalytic systems.

  • Develop chiral variants for asymmetric synthesis of pharmaceuticals .

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